![molecular formula C12H8ClNO3 B13439708 2-Chloro-5-(6-oxo-1,6-dihydropyridin-3-yl)benzoic acid CAS No. 1261982-17-5](/img/structure/B13439708.png)
2-Chloro-5-(6-oxo-1,6-dihydropyridin-3-yl)benzoic acid
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Overview
Description
2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a hydroxypyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale solvent-free chlorination of hydroxy-pyridines using equimolar phosphorus oxychloride (POCl3). This method is efficient and suitable for large-scale batch preparations, providing high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated benzoic acid derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxypyridinyl moiety can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. The chloro group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid
- 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid
Uniqueness
2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid is unique due to the specific positioning of the hydroxypyridinyl moiety, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
1261982-17-5 |
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Molecular Formula |
C12H8ClNO3 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
2-chloro-5-(6-oxo-1H-pyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-10-3-1-7(5-9(10)12(16)17)8-2-4-11(15)14-6-8/h1-6H,(H,14,15)(H,16,17) |
InChI Key |
DUGWZPOWPVXIOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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